molecular formula C15H21NO2 B1600854 N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 131511-13-2

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B1600854
CAS No.: 131511-13-2
M. Wt: 247.33 g/mol
InChI Key: JQECYFYCFOSKFU-UHFFFAOYSA-N
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Description

N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 131511-13-2) is a spirocyclic amine with a benzyl substituent on the nitrogen atom. Its molecular formula is C₁₅H₂₁NO₂, and it has a molecular weight of 247.33 g/mol . The compound features a 1,4-dioxaspiro[4.5]decane core, which consists of a cyclohexane ring fused to a 1,3-dioxolane ring. The benzyl group enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as central nervous system (CNS)-targeting pharmaceuticals.

Properties

IUPAC Name

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECYFYCFOSKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472921
Record name N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131511-13-2
Record name N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:

  • Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines.

  • Benzyl Group Introduction: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride or benzyl bromide reacts with the amine group in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or spirocyclic positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine Benzyl (-CH₂C₆H₅) C₁₅H₂₁NO₂ 247.33 High lipophilicity; potential CNS applications
N-Butyl-1,4-dioxaspiro[4.5]decan-8-amine Butyl (-C₄H₉) C₁₂H₂₃NO₂ 213.32 Lower steric hindrance; lab-scale synthesis
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine Two benzyl groups C₂₂H₂₇NO₂ 337.46 Enhanced stability; used in multi-step syntheses
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine HCl Methyl (-CH₃) at C8; HCl salt C₉H₁₇NO₂·HCl 183.24 (base) Improved aqueous solubility; salt form
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine HCl Dimethylamine; phenyl at C8 C₁₆H₂₄ClNO₂ 297.82 Dual substituents; potential receptor targeting
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline Aniline (-C₆H₄NH₂) C₁₄H₁₉NO₂ 233.31 Aromatic amine for coupling reactions

Functional and Application Differences

  • Lipophilicity and Bioavailability: The benzyl and dibenzyl derivatives exhibit higher lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration. In contrast, the hydrochloride salts (e.g., 8-methyl and dimethyl-phenyl analogs) offer better solubility for intravenous formulations .
  • Pharmacological Relevance :
    • The N-methyl analog () is a precursor to serotonin transporter ligands, suggesting substituent size critically affects binding affinity.
    • The 8-phenyl analog () may exhibit enhanced π-π stacking interactions in receptor binding compared to alkyl-substituted variants.
  • Synthetic Utility: The aniline-substituted derivative () enables diazonium salt formation for cross-coupling reactions, a feature absent in alkyl- or benzyl-substituted analogs. N,N-Dibenzyl derivatives are intermediates in the synthesis of complex cyclohexanone derivatives ().

Stability and Reactivity

  • Steric Effects: The dibenzyl derivative’s bulkiness may reduce reactivity in nucleophilic substitutions compared to the mono-benzyl or methyl analogs.
  • Acid Sensitivity : The 1,4-dioxolane ring is prone to acidic hydrolysis, but substituents like phenyl () or benzyl () may stabilize the spirocyclic structure against ring-opening.

Biological Activity

N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16H20F3NO2
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 4746-97-8
  • Density : 1.2 g/cm³
  • Melting Point : 70-73 °C

Antimicrobial Activity

Research has shown that derivatives of spiro compounds, including this compound, exhibit notable antimicrobial properties. A study evaluated various Mannich bases derived from similar structures and found significant antibacterial and antifungal activities against several pathogens. The synthesized compounds displayed good activity, indicating that the spiro structure contributes positively to their biological efficacy .

Analgesic Properties

The analgesic potential of compounds related to this compound has been explored through various studies. For instance, derivatives structurally related to this compound have shown high affinity for mu-opioid receptors, with some exhibiting analgesic potency greater than morphine in animal models . This suggests that this compound could be a candidate for further development as an analgesic agent.

Topoisomerase Inhibition

Recent findings indicate that certain derivatives of dioxaspiro compounds act as inhibitors of human topoisomerase II (topoII), a validated target in cancer therapy. The inhibition of topoII is crucial as it plays a significant role in DNA replication and repair mechanisms in cancer cells. Compounds similar to this compound have demonstrated selective inhibition against the alpha isoform of topoII, highlighting their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions and the use of catalysts such as copper for enhanced yields . The ability to modify the benzyl group allows for the exploration of structure-activity relationships (SAR) that can optimize biological activity.

Case Studies

StudyFindings
Hussein et al., 2015Evaluated Mannich bases from spiro compoundsHigh antibacterial and antifungal activities observed
Vianello et al., 2000Investigated opioid receptor affinitySome derivatives showed higher potency than morphine
Recent Study on TopoII InhibitionCompounds exhibited selective inhibition against topoIIαPotential for development as anticancer therapeutics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.